![molecular formula C11H12N2O5 B1391046 3-[1-(2-呋喃甲基)-2,5-二氧代咪唑烷-4-基]丙酸 CAS No. 1214026-62-6](/img/structure/B1391046.png)
3-[1-(2-呋喃甲基)-2,5-二氧代咪唑烷-4-基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (3-FMP) is an organic compound with a unique structure, which has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
抗菌活性
- 一项研究合成了包括 5-(R1-苄基)-2-(R-亚苄基腙)-3-(2-呋喃甲基)噻唑烷-4-酮的化合物,表明只有具有特定甲基的化合物表现出抗菌活性 (Цялковский 等,2005)。
神经兴奋剂类似物
- 作为神经兴奋剂类似物的 2-氨基-3-(3-羟基-5-叔丁基异恶唑-4-基)丙酸 (ATPA) 的两个对映异构体的合成涉及使用甘氨酸衍生物,如叔丁氧羰基-2-(叔丁基)-3-甲基-4-氧代-1-咪唑烷甲酸酯 (Pajouhesh 等,2000)。
癌症研究中的抗增殖特性
- 具有丙酸衍生物(包括 3-(2,5-二氧代-4,4-二苯基咪唑烷-1-基)丙酸)的新型三苯基锡 (IV) 化合物对各种人癌细胞系表现出显着的抗增殖活性 (Pantelić 等,2021)。
微生物学中的酶促研究
- 编码一种新酶(3-(5-氧代-2-硫代咪唑烷-4-基)丙酸脱硫水合酶)的基因在伯克霍尔德菌属 sp. HME13 中被鉴定。该酶在转化特定的丙酸衍生物中起作用 (Muramatsu 等,2020)。
超分子化学
- 含有 2-(2,5-二氧代咪唑烷-4-基)乙酸结构的乙内酰脲-5-乙酸和鸟嘌呤酸的研究探讨了它们在超分子配合物中的构象偏好 (Gerhardt 等,2012)。
生物化学中的催化机制
- 分析了 HutI 家族蛋白质,包括咪唑酮丙酸酶,它催化咪唑酮-5-丙酸酯转化为 N-甲酰亚氨基-L-谷氨酸。3-(2,5-二氧代咪唑烷-4-基)丙酸在研究中用作抑制剂,以了解催化机制 (Tyagi 等,2008)。
属性
IUPAC Name |
3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-9(15)4-3-8-10(16)13(11(17)12-8)6-7-2-1-5-18-7/h1-2,5,8H,3-4,6H2,(H,12,17)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCNEQMIWQYAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

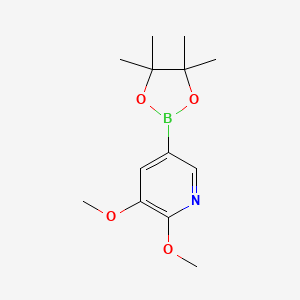
![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)
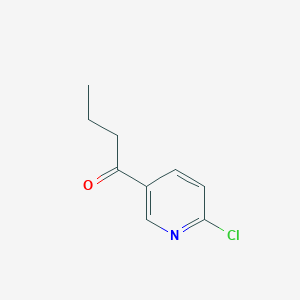
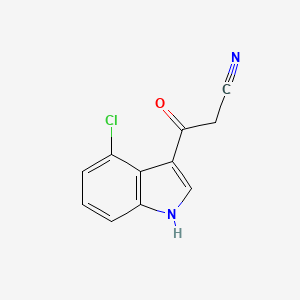
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)
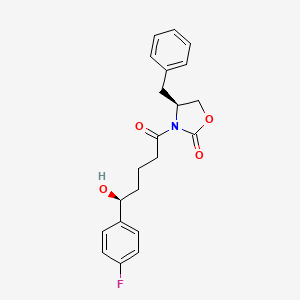
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
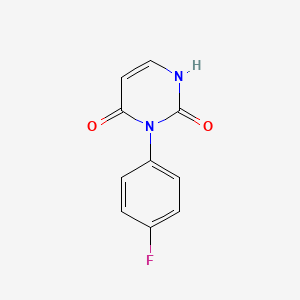
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)
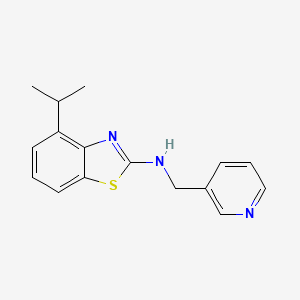
![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
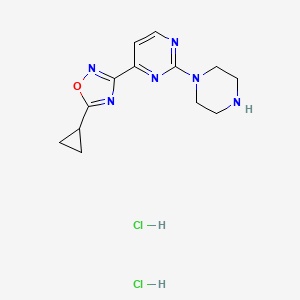
![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)